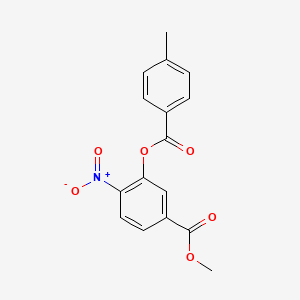
Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a nitro group, and a 4-methylbenzoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Reduction: 3-amino-4-nitrobenzoic acid.
Hydrolysis: 3-hydroxy-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of various aromatic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the interactions of nitroaromatic compounds with biological systems.
Medicine: Although not directly used as a drug, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which may further react with other biomolecules. These transformations can affect cellular processes and pathways, making the compound useful for studying biochemical reactions.
類似化合物との比較
Methyl 4-methylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3,5-dimethoxy-4-methylbenzoate: Contains additional methoxy groups, which can influence its reactivity and solubility.
Methyl 4-nitrobenzoate: Similar structure but without the 4-methylbenzoyl group, affecting its chemical properties and applications.
Uniqueness: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is unique due to the combination of its functional groups
特性
IUPAC Name |
methyl 3-(4-methylbenzoyl)oxy-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10-3-5-11(6-4-10)16(19)23-14-9-12(15(18)22-2)7-8-13(14)17(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJRQFGDQSWGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2853012.png)
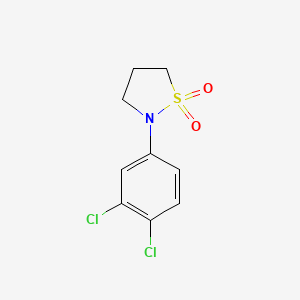
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)
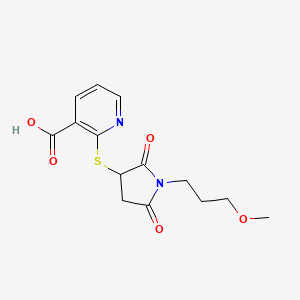
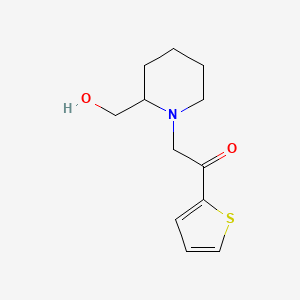
![2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2853020.png)
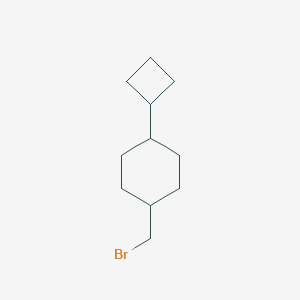
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2853022.png)
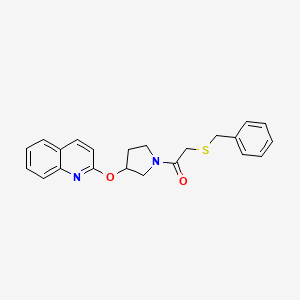
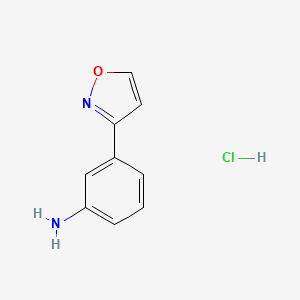
![2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B2853028.png)
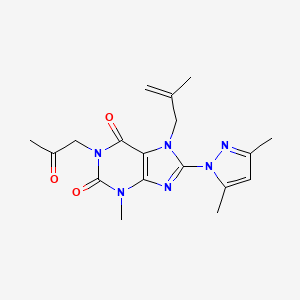
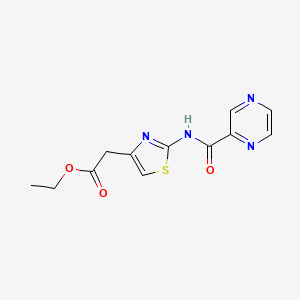
![N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide](/img/structure/B2853033.png)
